Epitiostanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMLHUPNRURLOK-XGRAFVIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045367 | |
| Record name | Epitiostanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2363-58-8 | |
| Record name | Epitiostanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epitiostanol [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epitiostanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPITIOSTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE7586973L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Derivatization of Epitiostanol
Advanced Synthetic Pathways for Epitiostanol Production
The synthesis of this compound (2α,3α-epithio-5α-androstan-17β-ol) is a multi-step process that originates from dihydrotestosterone (B1667394) (DHT). smolecule.com The core of the synthesis involves the introduction of an epithio group at the 2α and 3α positions of the steroid's A-ring.
Dihydrotestosterone-Based Synthesis Methodologies
The foundational approach to producing this compound leverages dihydrotestosterone (DHT) as the primary starting material. patsnap.com The synthesis preserves the 5α-androstane backbone of DHT while introducing the characteristic epithio functional group.
A common synthetic route involves several key steps:
Protection of the 17β-hydroxyl group: To prevent unwanted reactions, the 17β-hydroxyl group of DHT is often protected.
Bromination: The A-ring of the steroid is subjected to bromination.
Elimination: An elimination reaction is then carried out to form an enone intermediate.
Epoxidation: The intermediate undergoes epoxidation.
Episulfide formation: Finally, the episulfide group is introduced.
Strategic Functional Group Transformations
The synthesis of this compound involves a series of strategic functional group transformations to achieve the desired final product. These transformations include oxidation, reduction, and substitution reactions. smolecule.com For instance, oxidation can be employed to create derivatives like this compound sulfoxide (B87167). smolecule.comdshs-koeln.de Conversely, reduction reactions can convert this compound back to its parent compound, dihydrotestosterone. smolecule.com Substitution reactions are also utilized to introduce different functional groups onto the steroid backbone, which can alter its biological activity. smolecule.com
Optimization of Synthetic Yields and Purity in Research Scale-Up
Optimizing the yield and purity of this compound is a critical aspect of its synthesis, particularly when scaling up from laboratory to industrial production. gyrosproteintechnologies.com This optimization involves refining reaction conditions, such as temperature and the choice of reagents and solvents. gyrosproteintechnologies.com In industrial settings, advanced catalytic systems and continuous-flow reactors may be employed to enhance efficiency and cost-effectiveness.
| Parameter | Strategy for Optimization | Impact on Synthesis |
| Yield | Adjusting reaction temperature, optimizing coupling chemistry, using advanced catalytic systems. gyrosproteintechnologies.com | Increases the overall amount of this compound produced. |
| Purity | Employing purification techniques like silica (B1680970) gel chromatography and recrystallization. smolecule.com | Ensures the final product is free from impurities and suitable for its intended application. |
| Cost-Effectiveness | Utilizing continuous-flow reactors and optimizing reagent use. | Reduces the overall cost of production, particularly in large-scale synthesis. |
Exploration of this compound Derivatives and Prodrugs
Research has extended beyond the synthesis of this compound to the exploration of its derivatives and prodrugs. These modifications are often designed to improve the compound's properties, such as its oral bioavailability.
Chemical Synthesis and Characterization of Mepitiostane (B1676278)
Mepitiostane is a well-known prodrug of this compound. dshs-koeln.dewikipedia.org It is chemically described as 2α,3α-epithio-17β-(1-methoxycyclopentyloxy)-5α-androstane. dshs-koeln.de Mepitiostane is designed to be orally active and is converted into the active form, this compound, within the body. wikipedia.org The synthesis of mepitiostane involves the etherification of the 17β-hydroxyl group of this compound. wikipedia.org
The characterization of mepitiostane and its metabolites is crucial for understanding its pharmacological profile. dshs-koeln.de Techniques such as liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS) are used to identify and quantify these compounds in biological samples. dshs-koeln.de
| Compound | IUPAC Name | Molecular Formula | Molar Mass |
| Mepitiostane | (1S,2S,4R,8S,11R,12S,15S,16S)-15-[(1-methoxycyclopentyl)oxy]-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecane wikipedia.org | C25H40O2S wikipedia.org | 404.65 g·mol−1 wikipedia.org |
| This compound | (1S,3aS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]thiiren-1-ol wikipedia.org | C19H30OS wikipedia.org | 306.51 g/mol |
Design and Development of Other this compound Analogues (e.g., Methylthis compound)
In addition to mepitiostane, other analogues of this compound have been developed, such as methylthis compound. wikipedia.org Methylthis compound, also known as 2α,3α-epithio-17α-methyl-5α-androstan-17β-ol, is a 17α-methylated derivative of this compound. wikipedia.org This modification makes the compound orally active. wikipedia.org
Chemical Reactivity and Metabolic Transformations in vitro/in silico
Oxidation Pathways: Formation of this compound Sulfoxide
The sulfur atom in the epithio group of this compound is susceptible to oxidation. This reaction typically leads to the formation of this compound sulfoxide. smolecule.com Common oxidizing agents used for this transformation include hydrogen peroxide and peracids. smolecule.com The formation of sulfoxides from sulfides is a significant transformation in organic chemistry, often achieved using stoichiometric amounts of oxidizing agents. researchgate.net
In a laboratory setting, this compound sulfoxide can be synthesized from this compound using hydrogen peroxide in glacial acetic acid. dshs-koeln.de The structure of the resulting sulfoxide can be confirmed using techniques like NMR spectroscopy. dshs-koeln.de Over-oxidation, leading to sulfones, can be a potential side reaction, which can be controlled by managing the reaction time.
Metabolically, this compound is converted to this compound sulfoxide. This sulfoxide metabolite, which retains the sulfur atom, has been identified in both in vitro and in vivo studies. dshs-koeln.de The detection of this compound sulfoxide, often as a gluco-conjugate, in urine is a key indicator in doping control for both this compound and its prodrug, mepitiostane. researchgate.netdshs-koeln.de
Reduction and Substitution Reactions of the Androstane (B1237026) Backbone
The androstane backbone of this compound can undergo various chemical reactions, including reduction and substitution.
Reduction Reactions: this compound can be reduced back to its parent compound, dihydrotestosterone (DHT). smolecule.com This is typically achieved using reducing agents like lithium aluminum hydride. smolecule.com
Substitution Reactions: Substitution reactions can introduce different functional groups at various positions on the steroid backbone, potentially altering its biological activity. smolecule.com The specific reagents and conditions for these reactions depend on the desired functional group to be introduced.
Enzymatic Biotransformations in Hepatic Systems
The liver is the primary site for the metabolism of many compounds, including steroids like this compound. sigmaaldrich.comconicet.gov.ar Hepatic biotransformation reactions are generally categorized into Phase I and Phase II reactions. anu.edu.aunottingham.ac.uk
Phase I Metabolism: Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily carried out by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes. sigmaaldrich.comconicet.gov.ar For this compound, a key Phase I biotransformation is the oxidation of the epithio group to form this compound sulfoxide. dshs-koeln.de Another metabolic pathway involves oxygenation and dethionylation, leading to the formation of 5α-androst-2-en-17β-ol. dshs-koeln.de
Phase II Metabolism: Following Phase I reactions, the metabolites can undergo Phase II conjugation reactions, where they are linked to endogenous molecules to increase their water solubility and facilitate excretion. conicet.gov.aranu.edu.au this compound sulfoxide, for example, has been identified as a gluco-conjugate in human urine. dshs-koeln.de
In vitro studies using human cryopreserved hepatocytes and human embryonic stem cell-derived hepatocytes have been instrumental in identifying the metabolites of this compound. dshs-koeln.de These studies have confirmed that this compound is metabolized to this compound sulfoxide and other compounds. dshs-koeln.de
Molecular and Cellular Mechanisms of Action of Epitiostanol
Steroid Receptor Modulation by Epitiostanol
The primary mechanism of this compound's action involves its direct interaction with both androgen and estrogen receptors, functioning as a dual-action agent. wikipedia.org This dual modulation is central to its antineoplastic properties.
This compound functions as an agonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor. ncats.ioamegroups.org Upon binding to androgens like this compound, the AR undergoes a conformational change, dimerizes, and translocates from the cytoplasm into the nucleus. nih.govsci-hub.se Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes. nih.govnih.gov This binding initiates the recruitment of co-regulatory proteins and the formation of a transcriptional complex, leading to the modulation of gene expression. amegroups.orgnih.gov
The activation of AR by this compound triggers several downstream signaling pathways that contribute to its therapeutic effects:
Direct Tumor Suppression: Activation of the AR signaling pathway has been shown to directly suppress the growth of tumors, particularly in hormone-sensitive cancers like breast cancer. wikipedia.org
Anabolic Effects: The agonistic activity on the AR stimulates the transcription of genes responsible for increased protein synthesis, which can be beneficial in counteracting muscle-wasting conditions. patsnap.com
Regulation of Specific Genes: Research on the closely related compound epistane has shown that AR activation in human hepatocytes can lead to the upregulation of specific genes like CYP8B1, which is involved in bile acid synthesis. sci-hub.se
Non-Genomic Signaling: Beyond the classical genomic pathway, AR can also mediate rapid, non-genomic effects. This involves the cytoplasmic AR interacting with various signaling molecules, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and Src kinase, which can converge on the MAPK/ERK pathway to influence cell proliferation. amegroups.org
Table 1: Downstream Effects of Androgen Receptor (AR) Agonism by this compound
| Effect | Signaling Pathway/Mechanism | Cellular Outcome | Reference |
|---|---|---|---|
| Tumor Growth Inhibition | Genomic AR signaling | Direct suppression of tumor cell proliferation | wikipedia.org |
| Anabolic Activity | AR-mediated gene transcription | Increased protein synthesis | patsnap.com |
| Gene Regulation | AR activation in hepatocytes | Upregulation of CYP8B1 | sci-hub.se |
| Cell Proliferation | Non-genomic AR signaling (PI3K/Akt, Src) | Modulation of cell growth | amegroups.org |
A crucial aspect of this compound's mechanism is its role as an antagonist of the estrogen receptor (ER). wikipedia.orgncats.io It directly competes with endogenous estrogens, such as 17β-estradiol, for binding to the ER in target tissues like the breast. patsnap.com By occupying the ligand-binding domain of the ER, this compound prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of estrogen-responsive genes that are critical for the proliferation of hormone-dependent cancer cells. patsnap.comnih.gov
The effectiveness of this antagonism is determined by its relative binding affinity (RBA) compared to endogenous estrogens. Competitive binding assays are utilized to determine the concentration of a test chemical required to displace a radiolabeled ligand (like [3H]17β-estradiol) from the receptor. nih.govoecd.org Chemicals with high affinity will compete effectively at lower concentrations. oecd.org This competitive inhibition of the ER is a primary mechanism behind this compound's efficacy in treating ER-positive breast cancer. wikipedia.org The binding dynamics can be influenced by the specific structure of the ligand and the amino acid sequence within the receptor's ligand-binding domain. psu.edu
Table 2: Estrogen Receptor (ER) Antagonism by this compound
| Mechanism | Description | Consequence | Reference |
|---|---|---|---|
| Competitive Binding | This compound competes with endogenous estrogens for the ER ligand-binding pocket. | Prevents estrogen from binding and activating the receptor. | patsnap.com |
| Transcriptional Repression | Binding of this compound leads to an inactive receptor conformation. | Inhibits the expression of estrogen-responsive genes necessary for cell growth. | patsnap.comnih.gov |
| Antiproliferative Effect | Reduced estrogen-driven signaling in ER-positive cells. | Inhibition of tumor growth in hormone-sensitive cancers. | wikipedia.org |
Several potential cross-talk mechanisms involving this compound's targets are under investigation:
AR and ER Cross-Talk: As this compound modulates both receptors simultaneously, the potential for direct or indirect interaction between their signaling pathways is high. This can occur through competition for shared transcriptional co-regulators or through one pathway influencing the expression or activity of the other. nih.gov
Cross-Talk with Other Nuclear Receptors: Studies with the related steroid epistane have shown that it can trans-activate other nuclear receptors, such as the Liver X Receptor (LXR) and the Pregnane X Receptor (PXR), in hepatocytes. sci-hub.se These receptors are key regulators of lipid and xenobiotic metabolism, suggesting a broader impact of such compounds on cellular homeostasis.
Interaction with Other Signaling Pathways: Evidence suggests cross-talk between the AR signaling pathway and DNA damage response (DDR) pathways. nih.gov Components of the DDR machinery can function as AR coactivators, and AR signaling can, in turn, augment the expression of factors involved in DNA repair. nih.gov Additionally, the Aryl Hydrocarbon Receptor (AhR) has been shown to interact with the ER pathway, in some cases targeting the ER for degradation. google.com
This compound's Influence on Cellular Proliferation and Apoptosis
The modulation of steroid receptors by this compound translates into significant effects on fundamental cellular processes, including proliferation and programmed cell death (apoptosis).
This compound has demonstrated significant antiproliferative properties in various cancer cell lines, particularly those that are hormone-sensitive. patsnap.com In vitro studies have confirmed its activity against human breast cancer cell lines such as MCF-7. ncats.io
Table 3: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Receptor Status | Observed Effect | EC50 Value | Reference |
|---|---|---|---|---|
| MCF-7 | ER-Positive | Inhibition of cell growth | 3 x 10⁻⁸ M | ncats.io |
| U-2 | Not Specified | Inhibition of cell growth | 3 x 10⁻⁵ M | ncats.io |
| U-3 | Not Specified | Inhibition of cell growth | 3 x 10⁻⁵ M | ncats.io |
In addition to inhibiting proliferation, some studies suggest that this compound can actively induce apoptosis, or programmed cell death, in cancer cells. patsnap.com This pro-apoptotic effect represents another crucial aspect of its anticancer activity, as it leads to a direct reduction in tumor cell numbers. patsnap.com
One in vivo study using a rat model of mammary cancer investigated the effects of this compound treatment. The results showed that the incidence of apoptosis, detected by the nick end labeling method, increased significantly, reaching a peak approximately three times higher than the control group on the third day of treatment. jst.go.jp This induction of apoptosis was preceded by a transient increase in cell proliferation, suggesting that the cells may enter a defective cell cycle before undergoing programmed cell death. jst.go.jp While the precise molecular pathways are still being fully elucidated, the ability to trigger apoptosis complements its antiproliferative effects, making this compound a multifaceted anticancer agent. patsnap.com
Hormonal Axis Modulation in Preclinical Models
This compound's influence on the body's hormonal systems has been a subject of investigation, particularly its effects on the hypothalamic-pituitary-gonadal (HPG) axis. This axis is a critical regulatory system for development, reproduction, and aging. wikipedia.org
Investigating Hypothalamic-Pituitary-Gonadal Axis Suppression Mechanisms in vivo models
In preclinical models, this compound has been shown to act as an antigonadotropin. This action is mediated through its agonistic activity at the androgen receptor (AR). wikipedia.org By activating the AR, this compound can suppress the HPG axis, leading to a reduction in the secretion of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. wikipedia.orgwikipedia.org This suppression, in turn, decreases the production of systemic estrogen. wikipedia.org The HPG axis is a complex system involving the hypothalamus, pituitary gland, and gonads, which act in concert to regulate reproductive and immune functions. wikipedia.org Fluctuations in this axis, such as those induced by this compound, can cause significant changes in hormone levels. wikipedia.org
Impact on Systemic Hormone Levels in Animal Models
The suppression of the HPG axis by this compound directly impacts systemic hormone levels in animal models. By reducing the secretion of gonadotropins, it consequently lowers the production of gonadal hormones. wikipedia.org Specifically, its antigonadotropic effects lead to a decrease in systemic estrogen levels. In some animal models, changes in plasma levels of gonadal steroid hormones were not directly linked to dominance status in aggressive encounters, but rather to factors like repeated blood collection. nih.gov For instance, one study observed a decrease in plasma testosterone (B1683101) concentrations across all treatment groups over time. nih.gov
Novel Mechanistic Insights: Iron Metabolism Regulation
Recent research has uncovered a novel function of this compound in the regulation of iron metabolism, a process critical for various physiological functions.
This compound's Effect on Ferroportin Protein Levels
Studies have demonstrated that this compound can decrease the protein levels of ferroportin. researchgate.netnih.gov Ferroportin is the only known iron exporter in vertebrates and plays a crucial role in systemic iron homeostasis. nih.gov In a chemical screen using zebrafish, this compound was identified as one of three steroid molecules that lower ferroportin levels by increasing the biosynthesis of hepcidin (B1576463), the regulatory peptide hormone of iron. researchgate.netnih.govjci.org This effect was observed to be post-transcriptional, as this compound did not decrease ferroportin mRNA levels. nih.gov Treatment of transgenic zebrafish overexpressing ferroportin with this compound rescued the iron overload phenotype. jci.org
Regulation of Hepcidin Biosynthesis via Progesterone (B1679170) Receptor Membrane Component-1 (PGRMC1)
The mechanism by which this compound induces hepcidin involves the Progesterone Receptor Membrane Component-1 (PGRMC1). researchgate.netnih.govfrontiersin.org Research has shown that PGRMC1 is essential for the hepcidin-inducing effects of this compound and other hepcidin-inducing steroids (HISs). researchgate.netnih.govnih.gov Depletion of PGRMC1 in cultured hepatoma cells and zebrafish blocked the ability of these steroids to increase hepcidin mRNA levels. researchgate.netnih.gov Furthermore, neutralizing antibodies against PGRMC1 diminished the induction of hepcidin gene expression by HISs. researchgate.netnih.gov
Non-BMP/STAT3 Signaling Pathways in Hepcidin Induction
Importantly, the induction of hepcidin by this compound does not involve the conventional BMP (Bone Morphogenetic Protein) or JAK/STAT3 (Janus kinase/signal transducer and activator of transcription 3) signaling pathways, which are the primary regulators of hepcidin expression in response to iron levels and inflammation. researchgate.netnih.govnih.gov This indicates that this compound and other HISs utilize a distinct signaling pathway to increase hepcidin biosynthesis. nih.gov Further investigation revealed that inhibiting the SRC family of kinases, which are downstream of PGRMC1, also blocked the ability of HISs to increase hepcidin mRNA levels. researchgate.netnih.gov This suggests a novel PGRMC1-SRC kinase-mediated pathway for hepcidin regulation.
Implications for Iron Homeostasis Research in Experimental Systems
This compound has significant implications for research into iron homeostasis due to its mechanism as a hepcidin-inducing agent. frontiersin.orgmdpi.comnih.gov Hepcidin is the master hormonal regulator of systemic iron metabolism, controlling iron levels by binding to the iron exporter protein ferroportin, leading to its degradation. frontiersin.orgmdpi.com This action traps iron within cells, such as macrophages and enterocytes, and reduces iron absorption from the diet. frontiersin.org
In a chemical screen conducted in zebrafish, this compound was identified as one of three steroid molecules that potently induce hepcidin biosynthesis. frontiersin.orgnih.govresearchgate.net The study demonstrated that this compound decreases ferroportin protein levels by upregulating hepcidin expression. nih.govresearchgate.net Subsequent research in cultured human hepatoma cells and zebrafish confirmed this effect. nih.gov
Crucially, the mechanism by which this compound induces hepcidin is distinct from the two primary known regulatory pathways: the iron-sensing BMP/SMAD pathway and the inflammatory IL-6/STAT3 pathway. frontiersin.orgnih.gov Instead, this compound and other identified hepcidin-inducing steroids (HISs) operate through a novel pathway that requires the Progesterone Receptor Membrane Component-1 (PGRMC1). frontiersin.orgnih.gov Further investigation revealed that the activity of SRC family kinases, which are downstream of PGRMC1, is also necessary for this effect. nih.gov
The discovery of this alternative regulatory pathway provides a valuable tool for experimental systems. nih.gov It allows researchers to modulate hepcidin and study the downstream effects on iron metabolism independently of the canonical BMP and STAT3 signaling cascades. nih.govresearchgate.net This makes this compound a useful compound in animal and cellular models for dissecting the complexities of iron regulation and exploring potential therapeutic strategies for iron-related disorders. nih.govneurotechcenter.orgmdpi.com
Table 3: Steroids Identified in a Zebrafish Chemical Screen as Hepcidin Inducers
This table shows the steroid molecules identified in an experimental zebrafish screen that decrease ferroportin levels by increasing hepcidin biosynthesis through a PGRMC1-dependent mechanism.
| Compound | Class/Type | Identified Effect |
| This compound | Synthetic Androstanoid Steroid | Induces hepcidin biosynthesis |
| Progesterone | Steroid Hormone | Induces hepcidin biosynthesis |
| Mifepristone | Synthetic Steroid | Induces hepcidin biosynthesis |
Data sourced from a chemical screen in zebrafish and subsequent validation in hepatoma cells. frontiersin.orgnih.gov
Preclinical Research Applications and Model Systems
In Vitro Cellular Investigations
In vitro studies are crucial for understanding the direct cellular and molecular effects of Epitiostanol in a controlled environment.
Studies in Hormone-Sensitive Cancer Cell Lines (e.g., Breast, Prostate, Endometrial)
This compound has been extensively studied for its ability to inhibit the growth of breast cancer cells. Its primary mechanism in this context involves competing with estrogen for binding to estrogen receptors, which subsequently reduces estrogen-driven tumor growth. smolecule.com This anti-estrogenic action is central to its therapeutic potential in hormone-sensitive breast cancers. This compound has also shown potential applications in treating prostate cancer and endometrial cancer due to its antiproliferative effects on hormone-sensitive tissues. Specific breast cancer cell lines, such as MCF-7 and T47D, which are known to be estrogen receptor-rich, have been utilized in studies investigating hormonal effects. lucp.netnih.gov Additionally, this compound has been tested in U-2 and U-3 cell lines. ncats.io
Cellular Proliferation and Viability Assays
This compound demonstrates cytotoxic effects against various cancer cell lines. Its ability to reduce the growth and proliferation of cancer cells that rely on estrogen for their survival and multiplication has been observed. patsnap.com Furthermore, studies suggest that this compound may induce apoptosis, or programmed cell death, in cancer cells, contributing to its anticancer potential. patsnap.com
While specific numerical data (e.g., IC50 values, percentage inhibition) for this compound's effects on the proliferation and viability of particular cancer cell lines are not consistently detailed across readily available summaries, the compound is recognized for its antiproliferative and cytotoxic actions. Standard assays employed in such investigations typically include:
| Assay Type | Principle | Measured Outcome |
| MTT Assay | Reduction of yellow tetrazolium dye to purple formazan (B1609692) by metabolically active cells. | Cell viability and proliferation. |
| XTT Assay | Similar to MTT, producing a water-soluble formazan product. | Cell viability and proliferation. |
| WST-1 Assay | Cleavage of WST-1 to a soluble formazan by cellular mechanisms. | Cell viability and proliferation. |
| Luminescent ATP Assay | Quantifies ATP levels in cells using luciferase. | Cell viability. |
| Trypan Blue Exclusion | Dye exclusion by intact cell membranes. | Cell viability (distinguishes live/dead cells). |
| DNA Fragmentation Assays | Detection of fragmented DNA, indicative of apoptosis. | Apoptosis induction. |
| Flow Cytometry | Analysis of cell cycle distribution and apoptosis markers. | Cell cycle arrest, apoptosis. |
These assays are routinely used to monitor the health and response of cells to various stimuli, including antineoplastic agents. lucp.netgoogle.comcornell.eduresearchgate.netmedchemexpress.comnih.govnih.gov
Gene Expression Profiling and Proteomic Analysis in Cell Models
This compound's mechanism of action involves influencing gene expression. For instance, it stimulates the transcription of specific genes, leading to increased protein synthesis, which contributes to its anabolic activity. patsnap.com In the context of cancer, this compound has been identified as a small molecule drug that could potentially repress the development of renal clear cell carcinoma, based on its negative correlation with apoptosis-related gene expression profiles. frontiersin.org Furthermore, in prostate cells, this compound has been identified as a candidate for modulating transcription factor activity through analysis of gene expression data (RNAseq). cornell.edu
While direct, detailed proteomic analyses specific to this compound's anti-cancer effects in hormone-sensitive cancer cell lines are not extensively detailed in the provided information, general proteomic and gene expression profiling methodologies are widely applied in cancer research. These include:
| Analysis Type | Description | Application in Cell Models |
| Gene Expression Profiling (e.g., RNA-seq, Microarrays) | Measures the activity of thousands of genes simultaneously. | Identifies genes whose expression levels change in response to this compound treatment, providing insights into affected pathways (e.g., apoptosis, proliferation, hormone signaling). nih.gov |
| Proteomic Analysis (e.g., Mass Spectrometry-based) | Quantifies protein abundance and modifications within cells. | Reveals changes in protein levels and post-translational modifications, offering a holistic view of cellular signaling pathways and potential drug targets. nih.govbiorxiv.orgmdpi.comnih.govnih.govplos.orgd-nb.infofrontiersin.org |
These techniques allow researchers to identify molecular changes induced by this compound, such as the upregulation or downregulation of specific genes and proteins, which can explain its antiproliferative and pro-apoptotic effects.
Use of Human Hepatocyte and hESC-Derived Hepatocyte Models for Mechanistic Studies
Human hepatocyte models, including those derived from human embryonic stem cells (hESCs), are valuable tools for mechanistic studies, particularly in understanding drug metabolism and potential drug-induced liver injury. This compound's metabolism has been investigated using hESC-derived hepatocytes. frontiersin.orgmdpi.com These hESC-derived hepatocyte-like cells (HLCs) are recognized for their ability to recapitulate features of mature hepatocytes and are utilized for various mechanistic studies, including those related to drug metabolism and toxicity. biorxiv.orgnih.govnih.gov They provide a physiologically relevant in vitro system for understanding the compound's interactions within hepatic systems.
In Vivo Animal Model Studies
Investigations in Xenograft Models of Hormone-Sensitive Tumors
This compound has been investigated in xenograft models of hormone-sensitive tumors, demonstrating its ability to inhibit tumor growth. For example, it has been shown to reduce tumor growth in human prostate cancer xenograft models. google.comresearchgate.net In breast cancer, this compound has been tested in mouse tumor models, specifically T-47D xenografts, where it was observed to reduce tumor growth. d-nb.info Xenograft models, which involve implanting human cancer cells or patient-derived tumor tissue into immunocompromised mice, are considered a gold standard for evaluating the efficacy of cancer therapeutics in a preclinical setting. mdpi.com
The effectiveness of this compound in these models is attributed to its anti-estrogenic properties, which are crucial for suppressing the growth of hormone-sensitive tumors. The use of specific hormone-sensitive xenograft models, such as those derived from breast cancer cell lines like T-47D, allows for the assessment of this compound's impact on estrogen-dependent tumor progression. d-nb.info While precise quantitative data (e.g., specific tumor volume reductions, survival rates) from studies directly on this compound in xenograft models are not widely available in the provided snippets, the existing information indicates its efficacy in reducing tumor growth in these preclinical settings. google.comd-nb.inforesearchgate.net
Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models are commonly employed, with subcutaneous implantation being a frequent method for monitoring tumor development and drug efficacy due to its ease of tracking tumor volume. mdpi.comnih.govdovepress.com Endometrial cancer xenograft models are also utilized to study disease progression and response to treatments, with varying success rates depending on the implantation method and tumor characteristics. nih.govnih.govmdpi.com
Structure Activity Relationships Sar and Analogue Development Research
Computational Approaches in SAR Research
In Silico Prediction of Biological Activities (e.g., PASS Software)
In silico methods, particularly the Prediction of Activity Spectra for Substances (PASS) software, are widely utilized for estimating the biological activities of organic molecules, including steroids. genome.jp The PASS program, continuously developed and improved over three decades, operates based on SAR analysis derived from a vast training set comprising over 1.3 million known biologically active compounds and data on approximately 10,000 biological activities.
For epitiostanol and other epithio steroids, PASS predictions offer insights into their potential pharmacological effects, molecular mechanisms of action, and other properties. genome.jp Predictions from PASS are expressed as Pa values, which indicate the probability of a compound belonging to a class of "actives" for a given biological activity; a higher Pa value signifies a greater confidence in the experimental confirmation of the predicted activity.
This compound is recognized as a potent antiestrogenic and antitumor agent, and its predicted activities, alongside other epithio steroids, have been extensively estimated using PASS. Research indicates that several epithio steroids, including this compound, demonstrate strong antitumor activity, with confidence levels ranging from 91% to 97.4% according to PASS estimations.
The application of PASS software allows for the identification of potential new applications for these lipids by predicting additional activities beyond those already established. genome.jp
Molecular Docking and Dynamics Simulations of Receptor Interactions
Molecular docking and dynamics simulations are computational techniques employed to evaluate the binding affinity of small molecules to target receptors and to model their stable interactions. These simulations are crucial for understanding the precise molecular interactions that underpin a compound's biological effects and for optimizing drug efficacy.
This compound exerts its effects by binding to androgen receptors (ARs), which are proteins that mediate the actions of androgens in various tissues, including muscle, bone, and reproductive systems. google.com Upon binding, this compound stimulates the transcription of specific genes, leading to increased protein synthesis and muscle growth. google.com A significant characteristic of this compound's mechanism is its inability to be converted into estrogenic compounds, thereby mitigating the risk of estrogenic side effects. google.com Furthermore, this compound exhibits anti-estrogenic properties, functioning as an estrogen receptor antagonist in certain tissues by blocking estrogenic effects. google.com This dual action of promoting anabolic activity while counteracting estrogenic effects positions this compound uniquely among anabolic steroids. google.com
While specific detailed molecular docking and dynamics simulation studies solely focused on this compound's direct interactions with its primary receptors were not extensively detailed in the provided search results, the compound has been considered in virtual screening docking simulations. For instance, in a study identifying potential inhibitors of NF-Y transcription factor, this compound was among the candidates identified in an initial network analysis due to its significant modulation index, suggesting its consideration in such computational screens. The broader field of steroid research frequently employs these computational methods to elucidate drug-receptor interactions and guide the design of novel steroid analogues.
Rational Design and Synthesis of Novel Epithio Steroids
The rational design and synthesis of novel epithio steroids, including analogues of this compound, are driven by the aim of developing compounds with enhanced or specific biological activities. This compound itself is a synthetic androstane (B1237026) steroid, derived from dihydrotestosterone (B1667394) (DHT), and is distinguished by its 2α,3α-epithio group. wikipedia.orggoogle.com This unique sulfur-containing modification is key to its distinct pharmacological profile. google.com
Analogue development has led to compounds such as mepitiostane (B1676278) and methylthis compound, which are derivatives of this compound. wikipedia.org Mepitiostane, an orally active prodrug of this compound, features a C17β-(1-methoxy)cyclopentyl ether substitution. wikipedia.org Methylthis compound, also known as Epistane, is a 17α-methylated derivative of this compound, designed for oral activity. wikipedia.org The synthesis of various synthetic steroids, particularly those incorporating heteroatoms like sulfur (epithio steroids), is a recognized area of chemical research.
The rational design process often integrates computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular modeling to predict and optimize the activity of newly designed compounds before their synthesis. Epithio steroids represent a rare class of bioactive lipids that are not found naturally but exhibit high levels of antitumor activity, making them attractive targets for synthetic efforts. Research indicates that even the position of the epithio group within the steroid core can significantly alter the compound's biological activity, underscoring the importance of precise structural design in developing novel epithio steroids.
Pharmacological Investigations in Non Human Systems
Pharmacodynamics at the Molecular Level
The pharmacodynamic properties of Epitiostanol have been characterized through various in vitro studies, revealing its mode of action at the receptor and enzyme levels.
This compound is known to directly interact with both androgen and estrogen receptors. nih.govnih.gov It functions as an agonist at the androgen receptor (AR), which is consistent with its classification as an anabolic-androgenic steroid. nih.govnih.gov This interaction with the AR is responsible for its anabolic effects, with studies indicating that this compound possesses approximately 11 times the anabolic activity of methyltestosterone, a reference anabolic steroid. nih.gov
Conversely, this compound acts as an antagonist at the estrogen receptor (ER), a property that is unique among anabolic steroids and underpins its use as an antiestrogen. nih.gov This dual activity allows it to directly suppress tumor growth in estrogen-sensitive tissues through both AR activation and ER inhibition. nih.gov
While the qualitative interactions of this compound with these receptors are established, specific quantitative data on its binding kinetics (such as association and dissociation rate constants) and thermodynamic parameters (such as dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS)) in recombinant systems are not extensively detailed in publicly available literature. Competitive binding assays are typically used to determine the relative binding affinity of a ligand to a receptor by measuring the concentration of the ligand required to displace a radiolabeled competitor, often expressed as an IC50 value. For example, in studies of other steroids, the IC50 value for dihydrotestosterone (B1667394) (DHT) binding to the androgen receptor has been reported as 3.2 nM. nih.gov However, specific IC50 or Ki values for this compound for the androgen and estrogen receptors are not readily found in the reviewed literature.
There is a lack of available scientific literature detailing the in vitro enzymatic inhibition or activation profiles of this compound. Specifically, studies investigating its potential to inhibit or activate key enzymes in steroid metabolism, such as aromatase or 5α-reductase, have not been identified in the reviewed sources. Aromatase is responsible for the conversion of androgens to estrogens, and its inhibition is a key mechanism for some anti-cancer drugs. Similarly, 5α-reductase converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone. While the antiestrogenic effects of this compound are well-documented, they are attributed to its direct antagonism of the estrogen receptor rather than inhibition of estrogen synthesis via aromatase.
Pharmacokinetics in Animal Models
The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, has been investigated in rodent models, primarily in rats.
Studies in rats have demonstrated that the route of administration significantly impacts the bioavailability of this compound. mdpi.com Following oral administration of 14C-labeled this compound, radioactivity is absorbed from the gastrointestinal tract and enters systemic circulation. mdpi.com However, no unchanged this compound is detectable in the plasma, indicating extensive first-pass metabolism in both the intestinal mucosa and the liver. mdpi.com
In contrast, intramuscular injection allows the compound to bypass this extensive first-pass metabolism. The plasma concentration-time curve of this compound after intramuscular administration in rats is best described by a flip-flop pharmacokinetic model, where the absorption rate is slower than the elimination rate. mdpi.com
| Pharmacokinetic Parameter | Route of Administration | Observation in Rats |
| Oral Bioavailability | Oral | Very low; no unchanged drug detected in plasma. mdpi.com |
| First-Pass Metabolism | Oral | Extensive in intestinal mucosa and liver. mdpi.com |
| Pharmacokinetic Model | Intramuscular | Flip-flop model (ka < kel). mdpi.com |
The metabolism of this compound is a key determinant of its activity and clearance. In vitro studies using human hepatocytes and in vivo studies in humans following administration of its prodrug, mepitiostane (B1676278), have identified this compound sulfoxide (B87167) as a specific and major metabolite. mdpi.com This metabolite is formed through the oxidation of the sulfur atom in the episulfide ring. mdpi.com
The metabolic pathway of this compound also involves oxygenation and subsequent dethionylation, leading to the formation of 5α-androst-2-en-17β-ol and 2,(5α)-androsten-17-one. sci-hub.se The metabolites, including this compound sulfoxide, can be conjugated, for instance with glucuronic acid, to facilitate their excretion. mdpi.comresearchgate.net In human urine, after administration of mepitiostane, this compound sulfoxide and this compound are detected as their gluco-conjugates. researchgate.net The detection window for this compound sulfoxide in urine is significantly longer than that of the parent compound, making it a suitable marker for detecting the use of this compound or its prodrugs. researchgate.net
| Metabolite | Metabolic Reaction |
| This compound sulfoxide | Oxidation of the episulfide ring. mdpi.com |
| 5α-androst-2-en-17β-ol | Oxygenation and dethionylation. sci-hub.se |
| 2,(5α)-androsten-17-one | Oxygenation and dethionylation. sci-hub.se |
Mepitiostane is a prodrug of this compound, designed to improve its oral bioavailability by circumventing the extensive first-pass metabolism. academicjournals.orgnih.gov Studies in thoracic duct-cannulated rats have elucidated the mechanism by which Mepitiostane achieves this. academicjournals.orgnih.gov
When administered into the small intestine of these rats, a significant portion of Mepitiostane is absorbed via the intestinal lymphatics. academicjournals.org Approximately 34% of the administered radioactivity is recovered in the thoracic duct lymph within 6 hours, with over 90% of this radioactivity corresponding to unchanged Mepitiostane. academicjournals.orgnih.gov This lymphatic absorption allows Mepitiostane to bypass the portal circulation and the liver, thus avoiding first-pass metabolism. academicjournals.org The Mepitiostane absorbed into the lymphatic system is then slowly converted to the active compound, this compound, in the systemic circulation. nih.gov In contrast, any Mepitiostane that enters the portal blood is extensively metabolized by the liver and excreted into the bile as polar metabolites. academicjournals.org
| Prodrug | Mechanism of Action | Outcome in Rat Models |
| Mepitiostane | Avoidance of first-pass metabolism through lymphatic absorption. academicjournals.org | Increased systemic availability of the active form, this compound, after oral administration. nih.gov |
Advanced Research Methodologies and Future Directions in Epitiostanol Studies
Emerging Methodological Paradigms in Epitiostanol Research
Modern research into this compound and related androgen receptor modulators is increasingly reliant on cutting-edge laboratory techniques that offer unprecedented speed, detail, and accuracy.
High-Throughput Screening Approaches for Novel Modulators
High-throughput screening (HTS) has become an indispensable tool in the discovery of new molecules that interact with specific biological targets. In the context of androgen receptor (AR) research, HTS assays are designed to rapidly test large libraries of chemical compounds for their ability to modulate AR activity. aacrjournals.org These screens can identify potential AR agonists (activators) or antagonists (inhibitors).
For instance, a novel HTS assay called the Multifunctional Androgen Receptor Screening (MARS) assay utilizes flow cytometry to efficiently screen for small molecules that modulate AR activity, aiding in the identification of new agents against conditions like prostate cancer. aacrjournals.org This method has been validated using a library of endocrine-active chemicals, successfully identifying compounds with a range of effects on AR transcription. aacrjournals.org Similarly, another HTS campaign led to the discovery of non-steroidal AR modulators by screening thousands of compounds for their binding affinity to the androgen receptor. cas.cnepa.gov In one study, this compound was identified among 1,200 small molecules screened for neuroprotective properties using a cell-based HTS assay. researchgate.netplos.org
These high-throughput methods provide a powerful platform for identifying novel compounds that could serve as leads for the development of new therapeutics.
Table 1: Examples of High-Throughput Screening in Androgen Receptor Research
| Screening Method | Target | Number of Compounds Screened | Outcome | Reference |
|---|---|---|---|---|
| Multifunctional Androgen Receptor Screening (MARS) | Androgen Receptor Modulators | 118 | Identification of compounds with a range of activities on AR transcription. | aacrjournals.org |
| Competitive Receptor Binding Assay | Androgen Receptor Modulators | 16,000 | Discovery of a class of non-steroidal AR modulators. | cas.cn |
| High-Content Screening (HCS) | Inhibitors of AR Nuclear Localization | 219,055 | Discovery of 3 small molecules inhibiting AR nuclear localization and function. | nih.gov |
| Cell-Based Oxygen-Glucose Deprivation (OGD) Model | Neuroprotective Compounds | 1,200 | Identification of this compound as a potential neuroprotectant. | researchgate.netplos.org |
Application of Omics Technologies (Genomics, Proteomics, Metabolomics)
The "omics" technologies—genomics, proteomics, and metabolomics—provide a comprehensive view of the molecular landscape within a cell or organism. mdpi.comresearchgate.net These technologies are crucial for understanding the complex biological processes influenced by compounds like this compound.
Genomics is the study of an organism's complete set of DNA, or genome. isaaa.org In the context of this compound, genomic studies can help identify the genes that are regulated by the androgen receptor in response to the compound. mdpi.comresearchgate.net
Proteomics focuses on the entire set of proteins produced by a cell. libretexts.org Since proteins are the final products of genes and carry out most cellular functions, proteomics can reveal how this compound affects cellular pathways and protein-protein interactions. libretexts.org Proteomic analysis of the androgen receptor transcriptional complex has led to the identification of numerous interacting proteins essential for cell proliferation. mdpi.com
Metabolomics is the study of small molecules, or metabolites, within cells and tissues. isaaa.org This field can provide insights into how this compound alters metabolic pathways. embopress.org
The integration of these omics approaches, often referred to as multi-omics, offers a powerful strategy to unravel the intricate mechanisms of action of androgen receptor modulators. researchgate.netspandidos-publications.com By combining data from genomics, proteomics, and metabolomics, researchers can build a more complete picture of how this compound influences cellular function at multiple levels. mdpi.combiorxiv.org
Advanced Imaging Techniques for Molecular Tracking in Cellular Models
Advanced imaging techniques allow researchers to visualize and track the movement and activity of molecules within living cells in real time. bioimagingtech.com These methods are invaluable for studying the subcellular localization and dynamics of the androgen receptor upon interaction with ligands like this compound.
Techniques such as fluorescence imaging, positron emission tomography (PET), and single-photon emission computed tomography (SPECT) can be used to track the expression and distribution of nuclear receptors. bioimagingtech.comopenmedscience.com By tagging a ligand or an antibody that targets the androgen receptor, scientists can observe where and when the receptor is activated. bioimagingtech.com For example, researchers have used green fluorescent protein (GFP) to tag the androgen receptor, allowing them to screen for small molecules that inhibit its localization to the nucleus. nih.gov
More sophisticated methods like single-molecule tracking (SMT) and proximity-assisted photoactivation (PAPA) provide even greater detail, enabling the study of protein-protein interactions and chromatin binding at the single-molecule level. elifesciences.org These techniques have been used to investigate the dimerization and chromatin engagement of nuclear receptors, offering insights into the initial steps of gene regulation. elifesciences.orgoup.com
Computational Biology and Chemoinformatics in this compound Drug Discovery
Computational approaches have become integral to modern drug discovery, offering ways to analyze vast datasets, predict molecular interactions, and assess potential risks.
Drug Repositioning and Target Identification via Computational Models
Computational drug repositioning aims to find new uses for existing drugs by analyzing large biological and chemical datasets. d-nb.info This approach can significantly shorten the drug development timeline and reduce costs. pensoft.net
One such computational method, known as the Connectivity Map (CMap), uses gene expression signatures to connect diseases, genes, and drugs. embopress.org A computational drug-repositioning approach called CRAFTT, which combines ChIP-seq with drug-induced expression profiling, identified this compound as a candidate drug for inhibiting the oncogenic transcription factor ERG. nih.govcornell.edu This prediction was based on this compound's ability to down-regulate ERG target genes. nih.gov
These in silico methods are powerful tools for generating hypotheses and prioritizing compounds for further experimental validation. mdpi.com
Predictive Toxicology and Mechanism-Based Risk Assessment in silico
Predictive toxicology uses computational models to forecast the potential toxicity of chemical compounds. nih.gov This in silico approach helps to identify potential hazards early in the drug development process, reducing the need for extensive animal testing. nih.gov
For androgenic compounds, structure-based strategies using docking simulations can create highly predictive classification models of their potential to interact with the androgen receptor. nih.gov These models are trained on large chemical libraries and can be used to screen new compounds for potential endocrine-disrupting activity. nih.govfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) analysis is another computational technique used to relate the chemical structure of a compound to its biological activity. mdpi.com While these models have limitations, they provide valuable information for risk assessment. mdpi.com The integration of data from various "omics" technologies into these predictive models, a field known as toxicogenomics, further enhances their accuracy and provides a more comprehensive understanding of the mechanisms of toxicity. numberanalytics.com
Unexplored Biological Activities and Mechanistic Pathways
While this compound is primarily characterized by its anti-estrogenic and anabolic activities, ongoing research and predictive studies suggest its biological influence extends beyond these classical roles. The exploration of these novel activities and the underlying molecular mechanisms is a burgeoning field of study.
Investigations into Broader Endocrine System Interactions
This compound's established mechanism involves a dual function as an agonist at the androgen receptor (AR) and an antagonist at the estrogen receptor (ER). wikipedia.org In premenopausal women, this activity extends to suppressing the hypothalamic-pituitary-gonadal axis, thereby reducing systemic estrogen levels. wikipedia.org However, the endocrine system is a complex network of glands and interacting hormonal signals, and the full spectrum of this compound's interactions remains to be fully elucidated. nih.govsdmiramar.edu
Future investigations are geared towards understanding how this compound interacts with other components of the endocrine system beyond the ER and AR. Steroid hormones can exert synergistic, antagonistic, or permissive effects, and a compound's activity is often not limited to a single receptor type. sdmiramar.edu As a heteroatom-containing steroid, this compound's unique structure could enable interactions with a wider range of molecular targets than initially presumed. nih.govmdpi.com Research into its potential modulation of other steroid hormone pathways, such as those involving glucocorticoid or mineralocorticoid receptors, represents a significant and unexplored area. ebsco.com Such studies are crucial for building a comprehensive profile of its endocrine activity.
Role in Other Physiological Processes Beyond Hormone Regulation
Emerging evidence from experimental and computational studies indicates that this compound's physiological influence is not confined to hormone regulation. It appears to play a role in distinct metabolic pathways, opening new avenues for research.
Iron Homeostasis: One of the most significant findings is this compound's role as an inducer of hepcidin (B1576463), the master regulatory hormone of iron metabolism. mdpi.com A high-throughput chemical screen in zebrafish identified this compound as a potent hepcidin inducer. mdpi.comjci.org Subsequent studies in human hepatoma cells confirmed this effect. jci.org This activity is particularly noteworthy because it operates through a novel signaling pathway involving the progesterone (B1679170) receptor membrane component-1 (PGRMC1), which is distinct from the canonical BMP/SMAD and JAK/STAT3 pathways that typically regulate hepcidin. mdpi.comjci.org By inducing hepcidin, this compound leads to the degradation of the iron exporter ferroportin, suggesting a potential role in modulating systemic iron levels. jci.org
Lipid and Bile Acid Metabolism: In silico computational models have predicted that this compound may act as a regulator of lipid metabolism. researchgate.net While awaiting experimental validation, this hypothesis is supported by studies on structurally similar compounds. Research on Epistane, a related 17α-alkylated steroid, demonstrated that it upregulates key genes involved in bile acid synthesis (CYP7A1 and CYP8B1) and transport in human hepatocytes. sci-hub.se This suggests a potential, yet unconfirmed, role for this compound in influencing cholesterol and bile acid pathways.
Novel Anticancer Applications: Beyond its use in hormone-sensitive breast cancer, this compound has been identified as a potential therapeutic agent for other malignancies. A computational screen using the Connectivity Map (CMAP) database pinpointed this compound as a candidate drug for bladder cancer by targeting differentially expressed peroxisome proliferator-activated receptor (PPAR) genes. nih.gov This suggests a potential antineoplastic activity that is independent of its anti-estrogenic effects.
Table 1: Summary of Potential Physiological Roles of this compound Beyond Hormone Regulation
| Physiological Process | Key Finding / Hypothesis | Implicated Pathway / Molecule | Evidence Type | Citation(s) |
|---|---|---|---|---|
| Iron Homeostasis | Induces hepcidin expression, leading to decreased ferroportin levels. | Progesterone Receptor Membrane Component-1 (PGRMC1) | Animal Model (Zebrafish), In Vitro (Human Cell Line) | mdpi.comjci.org |
| Lipid Metabolism | Predicted to be a potential regulator of lipid metabolism. | Not yet specified. | In Silico (Computational Prediction) | researchgate.net |
| Bladder Cancer Therapy | Identified as a potential drug to alleviate bladder cancer progression. | Peroxisome Proliferator-Activated Receptors (PPARs) | In Silico (Database Screening) | nih.gov |
Future Research Directions and Unanswered Questions
The preliminary findings regarding this compound's broader biological activities have paved the way for new lines of inquiry. Future research will focus on identifying its complete range of molecular targets, understanding its complex signaling interactions, and improving the predictive power of preclinical models.
Identifying Novel Molecular Targets and Off-Targets in Experimental Systems
While the androgen and estrogen receptors are the primary known targets of this compound, recent studies strongly suggest the existence of others. wikipedia.org The identification of these novel and potential off-targets is critical for a complete understanding of its biological effects.
Known Targets:
Androgen Receptor (AR): Acts as an agonist. wikipedia.org
Estrogen Receptor (ER): Acts as an antagonist. wikipedia.org
Potential Novel Targets:
PGRMC1 (Progesterone receptor membrane component-1): The discovery that this compound induces hepcidin via PGRMC1 identifies it as a key novel target requiring further investigation. mdpi.comjci.org
PPARs (Peroxisome proliferator-activated receptors): The identification of this compound as a potential modulator of PPAR-related genes in bladder cancer suggests these nuclear receptors may be direct or indirect targets. nih.gov
Other Nuclear Receptors (e.g., PXR, LXR): Studies on the related steroid Epistane showed activation of the Pregnane X Receptor (PXR) and Liver X Receptor (LXR). sci-hub.se Given the structural similarity, investigating whether this compound also interacts with these receptors, which are crucial regulators of metabolism and detoxification, is a logical next step.
Table 2: Known and Potential Molecular Targets of this compound
| Target | Status | Implication / Function | Evidence | Citation(s) |
|---|---|---|---|---|
| Androgen Receptor (AR) | Known | Anabolic and Androgenic Effects, Tumor Suppression | In Vitro / Pharmacological Studies | wikipedia.org |
| Estrogen Receptor (ER) | Known | Anti-estrogenic Effects, Tumor Suppression | In Vitro / Pharmacological Studies | wikipedia.org |
| PGRMC1 | Potential | Regulation of Iron Homeostasis via Hepcidin | Animal Model, In Vitro | mdpi.comjci.org |
| PPARs | Potential | Antineoplastic Effects in Bladder Cancer | In Silico | nih.gov |
| PXR / LXR | Potential | Modulation of Drug and Lipid Metabolism | Inferred from related compounds | sci-hub.se |
Elucidating Complex Signaling Networks Interacting with this compound
A primary unanswered question is how this compound's interaction with its molecular targets translates into cellular responses. Future research must focus on mapping the downstream signaling cascades. A key area of investigation is the signaling pathway that links PGRMC1 activation to the upregulation of hepcidin gene expression, as this mechanism appears to be novel. jci.org Similarly, if this compound indeed interacts with PPARs, the subsequent effects on gene expression and cellular pathways in cancer cells require detailed elucidation. nih.gov Furthermore, research on related compounds has shown that AR activation can directly influence the expression of enzymes involved in bile acid synthesis (e.g., CYP8B1), highlighting the potential for cross-talk between hormonal signaling and metabolic networks that needs to be explored for this compound. sci-hub.se
Methodological Advancements for Enhanced Preclinical Predictivity
To effectively explore these unanswered questions, researchers must leverage and develop advanced methodologies. The initial discovery of this compound's effect on hepcidin was made possible by a high-throughput chemical screen in zebrafish, a powerful hypothesis-generating tool. jci.org The use of in silico and computational approaches, such as network pharmacology and database mining (e.g., CMAP), has also proven valuable for predicting novel activities and targets. nih.govbiorxiv.org
Future preclinical evaluations will benefit from the integration of these high-throughput and computational methods with more sophisticated biological models. nih.gov The development and use of advanced in vitro systems, such as 3D tumor organoids and multi-cellular co-culture models, can provide a more accurate representation of the in vivo environment, thereby enhancing the preclinical predictability of this compound's efficacy and its effects on complex signaling networks.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
